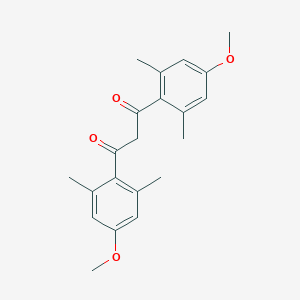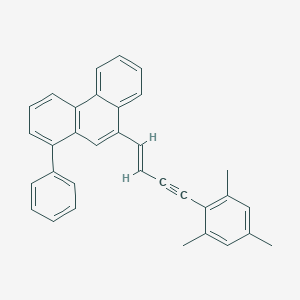![molecular formula C29H28Br2O9 B371801 di(9'-bromo-dispiro{1,3-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane}-5'-yl)methanone](/img/structure/B371801.png)
di(9'-bromo-dispiro{1,3-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane}-5'-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “di(9'-bromo-dispiro{1,3-dioxolane-2,6'-pentacyclo[5300~2,5~0~3,9~0~4,8~]decane-10',2''-[1,3]-dioxolane}-5'-yl)methanone” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di(9'-bromo-dispiro{1,3-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane}-5'-yl)methanone involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, alkylation, and hydrolysis. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. The process involves the use of large reactors and continuous monitoring of reaction parameters. The industrial production methods aim to maximize efficiency, reduce costs, and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
di(9'-bromo-dispiro{1,3-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane}-5'-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, resulting in the formation of substituted products.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents (such as potassium permanganate), reducing agents (such as sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
di(9'-bromo-dispiro{1,3-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane}-5'-yl)methanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of di(9'-bromo-dispiro{1,3-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane}-5'-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Properties
Molecular Formula |
C29H28Br2O9 |
|---|---|
Molecular Weight |
680.3g/mol |
InChI |
InChI=1S/C29H28Br2O9/c30-24-13-9-15(24)19-17(28(24)37-5-6-38-28)11(13)22(9,26(19)33-1-2-34-26)21(32)23-10-14-12(23)18-20(27(23)35-3-4-36-27)16(10)25(14,31)29(18)39-7-8-40-29/h9-20H,1-8H2 |
InChI Key |
DZQMLNPYAZFVFQ-UHFFFAOYSA-N |
SMILES |
C1COC2(O1)C3C4C5C2(C6C5C4(C7(C63)OCCO7)Br)C(=O)C89C1C2C8C3C(C1C2(C31OCCO1)Br)C91OCCO1 |
Canonical SMILES |
C1COC2(O1)C3C4C5C2(C6C5C4(C7(C63)OCCO7)Br)C(=O)C89C1C2C8C3C(C1C2(C31OCCO1)Br)C91OCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Methoxyphenyl)vinyl]-2-methylbenzene](/img/structure/B371718.png)

![1,3-Dimethylbenzo[c]phenanthrene](/img/structure/B371720.png)

![1-[4-(2-Naphthyl)-3-buten-1-ynyl]naphthalene](/img/structure/B371725.png)
![2-[4-(3,5-Dimethylphenyl)-1-buten-3-ynyl]naphthalene](/img/structure/B371726.png)
![2-Bromobenzo[c]phenanthrene](/img/structure/B371728.png)




![Methyl benzo[c]chrysene-13-carboxylate](/img/structure/B371740.png)
![9-[(E)-2-(8-phenylnaphthalen-2-yl)ethenyl]phenanthrene](/img/structure/B371741.png)

